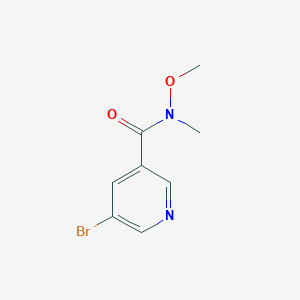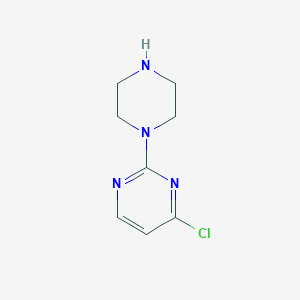
4-Chloro-2-(piperazin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(piperazin-1-yl)pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C8H11ClN4 and its molecular weight is 198.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement de composés anticancéreux
4-Chloro-2-(piperazin-1-yl)pyrimidine a été utilisé dans le développement de composés ciblant la poly(ADP-ribose) polymérase dans les cellules cancéreuses du sein humain . Les composés synthétisés ont présenté une efficacité modérée à significative contre les cellules cancéreuses du sein humain .
Inhibiteurs de PAK4
Ce composé a également été utilisé dans le développement d'inhibiteurs de la kinase 4 activée par p21 (PAK4) . PAK4 est un effecteur clé des GTPases Rac et Cdc42 de la famille Rho, et son expression et son activité jouent un rôle essentiel dans la fonction cellulaire, notamment en favorisant la croissance cellulaire, en inhibant l'apoptose cellulaire et en régulant les fonctions du cytosquelette . Les composés développés en utilisant this compound ont montré une activité inhibitrice significative contre PAK4 .
Réactif de dérivatisation pour les groupes carboxyle
this compound peut être utilisé comme réactif de dérivatisation pour les groupes carboxyle sur les peptides . Cela peut être particulièrement utile lors de l'analyse spectrophotométrique des phosphopeptides .
Synthèse d'inhibiteurs de PI3K/mTOR
Les voies de synthèse de this compound peuvent être utilisées pour synthétiser des inhibiteurs de PI3K/mTOR portant un noyau thiopyrano[4,3-d]pyrimidine . Ces inhibiteurs ont des applications potentielles dans le traitement du cancer.
5. Inhibition de la migration et de l'invasion cellulaires Les composés développés en utilisant this compound se sont avérés inhiber la migration et l'invasion cellulaires dans les cellules A549 . Cela suggère des applications potentielles dans le traitement des maladies caractérisées par une migration et une invasion cellulaires anormales, telles que le cancer<a aria-label="2: 5. Inhibition de la migration et de l'invasion cellulaires Les composés développés en utilisant this compound se sont avérés inhiber la migration et l'invasion cellulaires dans les cellules A5492" data-citationid="7489789a-fec7-8bce-68c7-a4f89a91d7f1-30" h="ID=SERP,5015.1" href="https://www.mdpi
Mécanisme D'action
Target of Action
The primary target of 4-Chloro-2-(piperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cognitive functions .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . This compound exhibits potent inhibitory activity against AChE, with an IC50 value of 0.90 µM . The inhibition of AChE by this compound is a mixed-type inhibition, involving both competitive and non-competitive mechanisms .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This results in enhanced cholinergic neurotransmission, which is beneficial for cognitive functions .
Pharmacokinetics
The compound’s density is reported to be 1272 g/cm3 , and its boiling point is 362.673ºC at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), but further studies are needed to provide a comprehensive understanding of its pharmacokinetics.
Result of Action
The inhibition of AChE by this compound leads to an increase in the concentration of acetylcholine, enhancing cognitive functions . This makes it a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as suggested by its boiling point . Additionally, it is reported that this compound is harmful to aquatic environments, indicating that it should be prevented from contacting groundwater, waterways, or sewage systems
Analyse Biochimique
Biochemical Properties
4-Chloro-2-(piperazin-1-yl)pyrimidine is known to interact with various enzymes and proteins. It has been reported as a metabolite of buspirone , suggesting that it may interact with enzymes involved in drug metabolism
Cellular Effects
It is known that pyrimidine derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-established. It is known to act as an antagonist of the α2-adrenergic receptor , suggesting that it may exert its effects through binding interactions with this receptor. The specific binding interactions of this compound with biomolecules, its potential for enzyme inhibition or activation, and its effects on gene expression are not well-characterized and require further study.
Propriétés
IUPAC Name |
4-chloro-2-piperazin-1-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-7-1-2-11-8(12-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSYDNGEAVHZAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618595 |
Source


|
| Record name | 4-Chloro-2-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179756-90-2 |
Source


|
| Record name | 4-Chloro-2-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
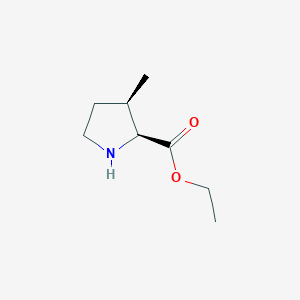
![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)
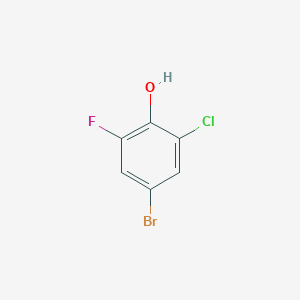
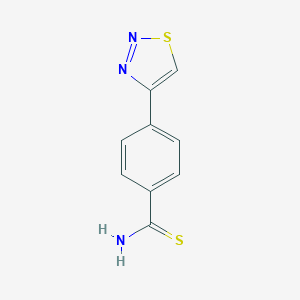
![8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B62442.png)


![3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B62448.png)




